molecular formula C18H24N2O4S B2575297 Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate CAS No. 2034620-49-8

Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate

Cat. No.: B2575297
CAS No.: 2034620-49-8
M. Wt: 364.46
InChI Key: ZSRKHXSJDPQBQZ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate is a piperidine-based compound featuring a tetrahydrothiophen-3-yloxy-substituted isonicotinoyl moiety. Its structure integrates a piperidine ring esterified at the 4-position, with a heterocyclic substituent (tetrahydrothiophen) attached via an ether linkage to an isonicotinic acid derivative. However, direct data on its synthesis or applications are absent in the provided evidence; thus, comparisons with structurally analogous compounds are critical for inferring its properties and reactivity.

Properties

IUPAC Name

ethyl 1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-2-23-18(22)13-4-8-20(9-5-13)17(21)14-3-7-19-16(11-14)24-15-6-10-25-12-15/h3,7,11,13,15H,2,4-6,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRKHXSJDPQBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Isonicotinoyl Group: This step involves the acylation of the piperidine ring with isonicotinic acid or its derivatives under conditions that facilitate the formation of an amide bond.

    Attachment of the Tetrahydrothiophenyl Ether Moiety: This step involves the etherification of the isonicotinoyl-piperidine intermediate with tetrahydrothiophen-3-ol, typically using a suitable dehydrating agent to promote the reaction.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the selection of cost-effective reagents, optimization of reaction conditions (temperature, pressure, solvent), and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alcohols, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Piperidine ring : A common scaffold in drug design due to its conformational flexibility and ability to engage in hydrogen bonding.
  • Tetrahydrothiophen-3-yloxy group : A sulfur-containing heterocycle that may enhance lipophilicity and metabolic stability compared to oxygenated analogs.
  • Isonicotinoyl moiety: A pyridine derivative that could impart rigidity and influence binding interactions.

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Key Substituents/Functional Groups Synthesis Highlights Yield Physical Properties Applications/Notes
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate Methoxyimino, ethoxycarbonylpropyl O-methylhydroxylamine reaction, hydrogenation 84–86% Yellow/orange oil; RF = 0.56 Intermediate for naphthyridines
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Chloroethyl group Alkylation with 1-bromo-2-chloroethane N/A N/A Precursor to umeclidinium bromide (bronchodilator)
Ethyl 1-(4-cyanopyrid-2-yl)piperidine-4-carboxylate 4-Cyanopyridyl N/A N/A mp 51–53°C; CAS 906352-67-8 Labeled as hazardous (劇 III)
tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate tert-butyl carbamate, chloro-oxoethyl Lithiation, THF-mediated reaction N/A N/A Intermediate in organic synthesis
Physicochemical Properties
  • Thermal Stability: The crystalline derivative in (mp 51–53°C) contrasts with oily intermediates in , suggesting substituents like cyano groups enhance crystallinity.

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